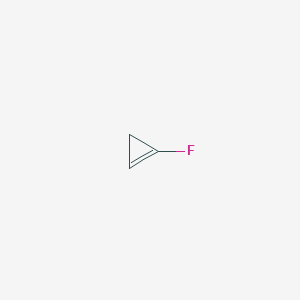
1-Fluorocycloprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorocycloprop-1-ene is a fluorinated cyclopropene compound characterized by a three-membered carbon ring with a fluorine atom attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluorocycloprop-1-ene can be synthesized through several methods, including:
Carbene Addition: One common method involves the addition of a fluorinated carbene to an alkene. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the formation of the desired cyclopropene ring.
Cyclopropanation Reactions: Another approach involves cyclopropanation reactions using fluorinated reagents. These reactions often employ transition metal catalysts to facilitate the formation of the three-membered ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of cyclopropane and cyclopropene synthesis can be applied. Industrial production would likely involve optimizing reaction conditions for large-scale synthesis, including temperature control, pressure regulation, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
1-Fluorocycloprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Addition Reactions: The strained three-membered ring of this compound makes it susceptible to addition reactions. These reactions can open the ring and form larger, more stable compounds.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used.
Catalysts: Transition metal catalysts, such as palladium or rhodium complexes, are often employed in cyclopropanation and addition reactions.
Oxidizing and Reducing Agents: Specific oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used for oxidation and reduction reactions, respectively.
Major Products:
Substituted Cyclopropenes: Substitution reactions yield various substituted cyclopropenes, depending on the nucleophile used.
Ring-Opened Products: Addition reactions typically result in ring-opened products, forming larger and more stable compounds.
Applications De Recherche Scientifique
1-Fluorocycloprop-1-ene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology and Medicine: Fluorinated compounds, including this compound, are of interest in drug discovery and development. The presence of fluorine can enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry: In the materials science field, fluorinated compounds are used to develop new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-Fluorocycloprop-1-ene involves its reactivity due to the strained three-membered ring and the presence of the electronegative fluorine atom. The fluorine atom can influence the electronic properties of the compound, making it more reactive towards nucleophiles and electrophiles. The strained ring structure also makes it prone to ring-opening reactions, which can lead to the formation of more stable products.
Comparaison Avec Des Composés Similaires
1-Fluorocycloprop-1-ene can be compared with other similar compounds, such as:
Cyclopropane: Unlike this compound, cyclopropane lacks a fluorine atom and is less reactive due to the absence of the electronegative substituent.
Cyclopropene: Cyclopropene is similar in structure but does not contain a fluorine atom. The presence of fluorine in this compound significantly alters its reactivity and properties.
1,1-Difluorocyclopropane: This compound contains two fluorine atoms, which further increases its reactivity compared to this compound.
Uniqueness: The presence of a single fluorine atom in this compound provides a unique balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
72507-65-4 |
|---|---|
Formule moléculaire |
C3H3F |
Poids moléculaire |
58.05 g/mol |
Nom IUPAC |
1-fluorocyclopropene |
InChI |
InChI=1S/C3H3F/c4-3-1-2-3/h1H,2H2 |
Clé InChI |
BKGFFXQUCIPKJK-UHFFFAOYSA-N |
SMILES canonique |
C1C=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


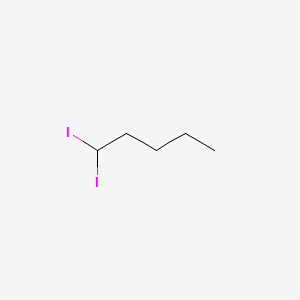
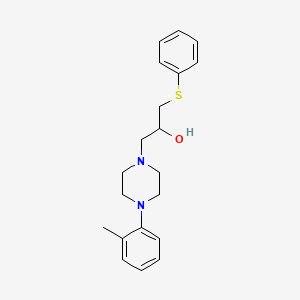
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
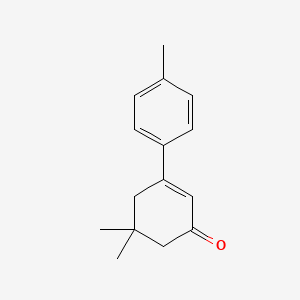
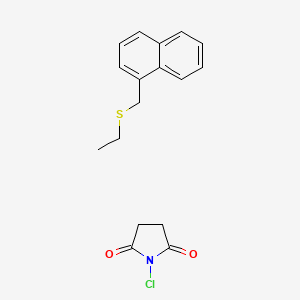
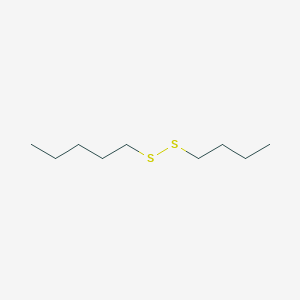
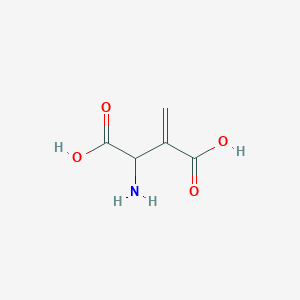
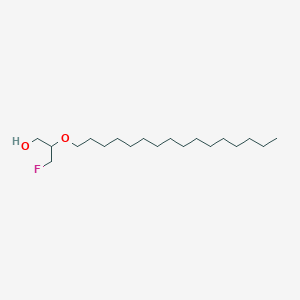

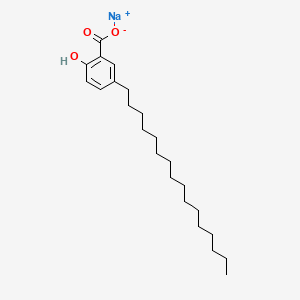
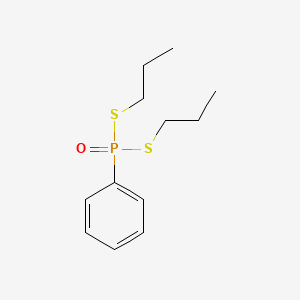
![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)
